molecular formula C8H10F6 B1641143 1,3-Bis(trifluoromethyl)cyclohexane CAS No. 79850-12-7

1,3-Bis(trifluoromethyl)cyclohexane

Cat. No.: B1641143
CAS No.: 79850-12-7
M. Wt: 220.15 g/mol
InChI Key: XIJLJFDFDZSWDG-UHFFFAOYSA-N
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Description

1,3-Bis(trifluoromethyl)cyclohexane is an organofluorine compound characterized by the presence of two trifluoromethyl groups attached to a cyclohexane ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

1,3-Bis(trifluoromethyl)cyclohexane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl groups in the compound can participate in hydrogen bonding and van der Waals interactions, which can influence the binding affinity and specificity of enzymes and proteins. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions can lead to the inhibition or activation of enzymatic activity, thereby affecting metabolic pathways.

Cellular Effects

This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell signaling cascades . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of genes involved in cellular metabolism, growth, and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, thereby inhibiting or activating their catalytic activity . For example, this compound has been shown to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity. These temporal effects are important considerations for in vitro and in vivo studies involving the compound.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that high doses of this compound can cause liver and kidney damage, as well as alterations in blood chemistry and hematological parameters. These dosage-dependent effects are critical for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, as well as its overall biological activity. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can interact with intracellular binding proteins, which can influence its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(trifluoromethyl)cyclohexane can be synthesized through radical trifluoromethylation of cyclohexane derivatives. This process involves the generation of trifluoromethyl radicals, which then react with the cyclohexane ring to form the desired product. Common reagents used in this reaction include trifluoromethyl iodide (CF₃I) and photoredox catalysts such as ruthenium (II) polypyridine complexes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced photoredox catalysis techniques to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(trifluoromethyl)cyclohexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce hydrocarbons with fewer fluorine atoms .

Scientific Research Applications

1,3-Bis(trifluoromethyl)cyclohexane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of a cyclohexane ring.

    1,3-Bis(trifluoromethyl)propane: Contains a propane backbone with two trifluoromethyl groups.

    1,3-Bis(trifluoromethyl)butane: Features a butane chain with two trifluoromethyl groups.

Uniqueness

1,3-Bis(trifluoromethyl)cyclohexane is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to its linear or aromatic counterparts. This uniqueness makes it particularly valuable in applications where specific spatial arrangements and interactions are crucial .

Properties

IUPAC Name

1,3-bis(trifluoromethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJLJFDFDZSWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79850-12-7
Record name 1,3-Bis(trifluoromethyl)cyclohexane (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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